molecular formula C20H20FN3 B12584275 3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine CAS No. 647016-52-2

3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine

Cat. No.: B12584275
CAS No.: 647016-52-2
M. Wt: 321.4 g/mol
InChI Key: SLNMPJATMUXDFH-UHFFFAOYSA-N
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Description

3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine is an organic compound that features a piperidine ring substituted with a fluorophenyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various nucleophiles to the aromatic ring.

Scientific Research Applications

3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific biological context but often involve modulation of signal transduction pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its imidazole ring and fluorophenyl group make it a versatile scaffold for drug development and organic synthesis.

Properties

CAS No.

647016-52-2

Molecular Formula

C20H20FN3

Molecular Weight

321.4 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine

InChI

InChI=1S/C20H20FN3/c21-17-10-8-14(9-11-17)18-19(16-7-4-12-22-13-16)24-20(23-18)15-5-2-1-3-6-15/h1-3,5-6,8-11,16,22H,4,7,12-13H2,(H,23,24)

InChI Key

SLNMPJATMUXDFH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(N=C(N2)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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